molecular formula C8H6ClNO4 B1625631 5-Acetoxy-2-chloronicotinic acid CAS No. 54232-05-2

5-Acetoxy-2-chloronicotinic acid

Cat. No. B1625631
CAS RN: 54232-05-2
M. Wt: 215.59 g/mol
InChI Key: RCIDUVCNKAGFJA-UHFFFAOYSA-N
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Description

5-Acetoxy-2-chloronicotinic acid is a chemical compound with the molecular formula C8H6ClNO4 . It is also known as 3-Pyridinecarboxylic acid .


Molecular Structure Analysis

The molecular structure of 5-Acetoxy-2-chloronicotinic acid can be represented by the SMILES notation: CC(=O)OC1=CC(=C(N=C1)Cl)C(=O)O . This indicates that the molecule contains an acetoxy group attached to the 5th carbon of a 2-chloronicotinic acid molecule .


Physical And Chemical Properties Analysis

The molecular weight of 5-Acetoxy-2-chloronicotinic acid is 215.59 . Other physical and chemical properties specific to this compound are not detailed in the search results.

Scientific Research Applications

Environmental Analysis

A study by Subhani et al. (2020) introduced a method for determining acetamiprid and its metabolite 6-chloronicotinic acid in environmental samples. This research is significant for environmental monitoring and contamination analysis. The method utilizes ion chromatography and photoinduced fluorescence detection, offering a sensitive approach to trace these compounds in the environment (Subhani et al., 2020).

Biocatalysis in Pharmaceutical Synthesis

Research by Jin et al. (2011) and Zheng et al. (2018) focused on the biocatalytic production of 2-chloronicotinic acid, a key precursor in synthesizing pesticides and medicines. These studies highlight the utility of certain bacterial strains and enzymes in converting related compounds to 2-chloronicotinic acid. Such biocatalytic methods are crucial for developing environmentally friendly and efficient pharmaceutical synthesis processes (Jin et al., 2011); (Zheng et al., 2018).

Chemical Synthesis and Characterization

A study by Zhao et al. (2017) illustrates the synthesis of 2-chloronicotinic acid derivatives, emphasizing their importance in creating medical antibiotics and agrochemicals. This research provides insights into the chemical synthesis routes and the potential applications of these derivatives (Zhao et al., 2017). Additionally, Guo et al. (2021) investigated the properties of 6-chloronicotinic acid in various solvents, contributing to the understanding of its behavior in different chemical environments (Guo et al., 2021).

Photocatalytic Degradation

Research by Žabar et al. (2011) explored the photocatalytic degradation of 6-chloronicotinic acid, a degradation product of certain insecticides. This study is crucial for understanding the environmental impact of these substances and developing methods for their degradation and removal (Žabar et al., 2011).

Molecular Structure Analysis

Karabacak et al. (2008) conducted a study on the molecular structure and vibrational spectra of 2-chloronicotinic acid. Such research is vital for the fundamental understanding of this compound at a molecular level, which has implications in various scientific fields (Karabacak et al., 2008).

Safety And Hazards

While specific safety data for 5-Acetoxy-2-chloronicotinic acid is not available, safety data for a related compound, 2-chloronicotinic acid, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-acetyloxy-2-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-4(11)14-5-2-6(8(12)13)7(9)10-3-5/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIDUVCNKAGFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(N=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514964
Record name 5-(Acetyloxy)-2-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetoxy-2-chloronicotinic acid

CAS RN

54232-05-2
Record name 5-(Acetyloxy)-2-chloro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54232-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Acetyloxy)-2-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Němec, FS Meeker Jr… - Journal of Heterocyclic …, 1974 - Wiley Online Library
2‐[3′‐(Trifluoromethyl)anilino]‐5‐hydroxynicotinic acid (2) was synthesized by two routes: a) by direct hydroxylation of 2‐[3′‐(trifluoromethyl)anilino]nicotinie acid (1); and b) by the …
Number of citations: 2 onlinelibrary.wiley.com

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